molecular formula C7H8BFO3 B2928012 (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid CAS No. 1567217-73-5

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid

Cat. No.: B2928012
CAS No.: 1567217-73-5
M. Wt: 169.95
InChI Key: BSBYPAUPNICLEQ-UHFFFAOYSA-N
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Description

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate aryl halide. For instance, the reaction of 2-fluoro-6-hydroxy-3-methylphenyl bromide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making them useful in the design of protease inhibitors and other therapeutic agents .

Industry

Boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors and other diagnostic tools .

Mechanism of Action

The mechanism of action of (2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-6-hydroxy-3-methylphenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (hydroxyl and methyl) and electron-withdrawing (fluorine) groups on the phenyl ring can influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-fluoro-6-hydroxy-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,10-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBYPAUPNICLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2-fluoro-6-methoxy-3-methylphenyl)boronic acid (200 mg, 1.087 mmol) was cooled to 0° C. and BBr3 (0.308 mL, 3.26 mmol) was added. The mixture was then stirred at rt for 2 h. It was then poured into ice and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 185 mg (95%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.57 (s, 1H), 7.25-7.15 (m, 1H), 6.71-6.61 (m, 1H), 5.76-5.53 (m, 2H), 2.20 (d, J=2.0 Hz, 3H). LCMS (M+23)=193.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.308 mL
Type
reactant
Reaction Step Two
Yield
95%

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